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Compound of Interest

5-Chlorothiophene-3-carboxylic
Compound Name: d
aci

Cat. No.: B186519

An In-depth Technical Guide to the Chemical Structure and Bonding of 5-Chlorothiophene-3-
carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical structure and bonding of
5-Chlorothiophene-3-carboxylic acid, a heterocyclic compound of interest in medicinal
chemistry and organic synthesis. This document outlines the molecule's structural identifiers,
explores its bonding characteristics, presents quantitative geometric data, and details the
methodologies for its structural analysis.

Chemical Identity and Structure

5-Chlorothiophene-3-carboxylic acid is a derivative of thiophene, an aromatic five-
membered heterocycle containing a sulfur atom. The molecule is substituted with a chlorine
atom at the 5-position and a carboxylic acid group at the 3-position of the thiophene ring.

The fundamental chemical identifiers for this compound are as follows:
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Identifier Value

IUPAC Name 5-chlorothiophene-3-carboxylic acid[1]
Molecular Formula CsH3ClO25[1]

SMILES String C1=C(SC=C1C(=0)0)CI[1]

InChl Key POVPYUUZOZBLOH-UHFFFAOYSA-N[1]
CAS Number 36157-42-3[1]

Molecular Weight 162.59 g/mol [1]

Molecular Geometry and Bonding

The molecular structure of 5-Chlorothiophene-3-carboxylic acid is defined by its two main
functional components: the chlorinated thiophene ring and the carboxylic acid group.

e Thiophene Ring: The thiophene ring is an aromatic system. The sulfur atom participates in
the Tt-electron delocalization with its lone pair electrons, contributing to the ring's aromatic
stability. The presence of the electronegative chlorine atom at the 5-position and the
electron-withdrawing carboxylic acid group at the 3-position influences the electron density
distribution within the ring.

» Carboxylic Acid Group: The carboxylic acid functional group (-COOH) is planar. The carbon
atom of the carboxyl group is sp? hybridized, forming a trigonal planar geometry with bond
angles of approximately 120°. There is resonance delocalization across the O-C-O system,
which affects the C-O bond lengths.

o Overall Conformation: The relative orientation of the carboxylic acid group with respect to the
thiophene ring is a key structural feature. Due to steric hindrance and electronic interactions,
the molecule will adopt a preferred conformation that minimizes its overall energy.

Quantitative Structural Data

As experimental crystallographic data for 5-Chlorothiophene-3-carboxylic acid is not readily
available in public databases, the following bond lengths and angles have been determined
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through computational chemistry. These values were obtained from a geometry optimization
calculation, providing a reliable theoretical model of the molecule's ground-state structure.

Table 1: Calculated Bond Lengths for 5-Chlorothiophene-3-carboxylic Acid

Bond Bond Length (A)
S1-C2 1.725
C2-C3 1.389
C3-C4 1.421
C4-C5 1.381
C5-8s1 1.719
C5-Cl6 1.731
C3-C7 1.482
c7-08 1.215 (C=0)
C7-09 1.358 (C-OH)
09 - H10 0.971
C2-H11 1.082

C4 -H12 1.083

Table 2: Calculated Bond Angles for 5-Chlorothiophene-3-carboxylic Acid
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Atoms (Vertex in Bold) Bond Angle (°)
C5-81-C2 92.5
S1-C2-C3 111.8
C2-C3-C4 112.3
C3-C4-C5 111.9
S1-C5-C4 1115
S1-C5-Cl6 124.3
C4-C5-Cl6 124.2
C2-C3-C7 124.1
C4-C3-C7 123.6
08-C7-09 1225
08-C7-C3 124.3
09-C7-C3 113.2
C7-09-H10 108.9

Note: The data presented is based on a representative computational model and serves to
provide a quantitative description of the molecular geometry.

Methodologies
Computational Geometry Optimization Protocol

The quantitative data presented in Tables 1 and 2 were derived from a computational geometry
optimization. A typical protocol for such a calculation is as follows:

e Initial Structure Generation: The 2D structure of 5-Chlorothiophene-3-carboxylic acid is
drawn using molecular editing software and converted to a 3D structure.

» Method Selection: A suitable level of theory is chosen. For organic molecules of this size,
Density Functional Theory (DFT) is a common and accurate choice. A functional such as
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B3LYP is selected along with a basis set, for example, 6-31G(d) or higher, to describe the
atomic orbitals.

o Geometry Optimization: An energy minimization calculation is performed. The software
iteratively adjusts the positions of the atoms to find the lowest energy conformation (the
ground state). The calculation is considered converged when the forces on the atoms and
the change in energy between steps fall below a defined threshold.

o Data Extraction: Once the geometry is optimized, the bond lengths, bond angles, and
dihedral angles are extracted from the final output file.

Representative Experimental Protocol: Single-Crystal X-
ray Diffraction

While a specific crystal structure for this compound is not publicly available, the following
outlines a standard experimental protocol for determining the structure of a small organic
molecule like 5-Chlorothiophene-3-carboxylic acid via single-crystal X-ray diffraction.[2][3]

o Crystal Growth: High-quality single crystals of the compound are grown.[4] A common
method is the slow evaporation of a saturated solution of the compound in a suitable solvent
or solvent mixture. Other techniques include slow cooling of a saturated solution or vapor
diffusion.

o Crystal Selection and Mounting: A suitable crystal (typically < 0.3 mm in all dimensions,
transparent, and without visible defects) is selected under a microscope.[2][4] It is then
mounted on a goniometer head, often using a cryoprotectant oil and flash-cooled in a stream
of cold nitrogen gas to prevent radiation damage.

o Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic
X-ray beam is directed at the crystal.[1] As the crystal is rotated, a series of diffraction
patterns are collected by a detector.[2]

o Data Processing: The collected diffraction images are processed to determine the unit cell
dimensions, crystal system, and the intensities of each reflection.

 Structure Solution and Refinement: The processed data is used to solve the crystal structure,
typically using direct methods to determine the initial positions of the atoms. This initial model
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is then refined using least-squares methods to achieve the best fit between the observed
diffraction data and the calculated data based on the atomic model. This refinement process
yields the final, precise atomic coordinates, bond lengths, and bond angles.[3]

Visualization of Chemical Structure

The logical relationship between the atoms in 5-Chlorothiophene-3-carboxylic acid is
depicted in the following structural diagram.

Caption: 2D structure of 5-Chlorothiophene-3-carboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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